trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid
Description
trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a benzyloxy-substituted amino group at the 5-position and a carboxylic acid moiety at the 2-position of the piperidine ring. Its stereochemistry (trans configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for β-lactamase inhibitors like avibactam, where it is identified as a critical impurity or intermediate .
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)12-7-6-11(8-14-12)15-18-9-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
CDZNTXLXEGFPLP-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification and Alkylation
L-Glutamic acid undergoes esterification with ethanol under acidic conditions (HCl or H2SO4) to form L-glutamic acid diethyl ester. Subsequent alkylation with 2-haloacetate (e.g., 2-bromoacetate) in the presence of a base (NaHCO3 or K2CO3) introduces the piperidine ring’s side chain. The reaction proceeds via nucleophilic substitution, yielding a piperidine-5-one-2S-carboxylate intermediate.
Key Conditions
-
Temperature: 0–5°C for esterification; 25–30°C for alkylation
-
Yield: 85–90% for esterification; 70–75% for alkylation
N-Protection and Condensation
The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane. Condensation with benzyloxyamine hydrochloride in the presence of triethylamine forms an imine intermediate. This step ensures regioselective amination at the 5-position of the piperidine ring.
Reaction Metrics
-
Solvent: Tetrahydrofuran (THF)
-
Time: 12–16 hours
-
Yield: 65–70%
Reduction and Chiral Resolution
The imine is reduced using sodium borohydride (NaBH4) in methanol, producing a racemic mixture of 5-((benzyloxy)amino)piperidine-2-carboxylate. Chiral resolution is achieved via diastereomeric salt formation with L-tartaric acid, isolating the trans-isomer with >99% enantiomeric excess (ee).
Optimization Data
| Parameter | Value |
|---|---|
| Reduction Temperature | 0–5°C |
| Resolution Solvent | Ethanol/Water (3:1) |
| Final ee | 99.6% |
Waste Stream Recycling in Avibactam Intermediate Production
A patent-pending method recovers trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid from avibactam production waste, improving atom economy. The waste liquid containing 5R-benzyloxyaminopiperidine-2S-formate oxalate (IIb) undergoes:
Oxidation to Imine
Treatment with hydrogen peroxide (H2O2) and catalytic vanadium oxide converts IIb to 5R-benzyloxyiminopiperidine-2S-formate (III). The reaction is monitored via HPLC to ensure >98% conversion.
Selective Reduction and Resolution
III is reduced using sodium cyanoborohydride (NaBH3CN) in acetic acid, followed by chiral crystallization with oxalic acid. This step achieves 99% yield of IIb, which is neutralized to yield the free base (IIa).
Advantages Over Conventional Methods
Asymmetric Hydrogenation of Enamine Precursors
A third approach employs asymmetric hydrogenation of enamine derivatives using chiral catalysts. For example, (2S,5R)-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is hydrogenated under 50 psi H2 with a Rh-(R)-BINAP catalyst, achieving 98% ee.
Substrate Preparation
The enamine precursor is synthesized by condensing piperidine-2-carboxylate with benzyloxyamine in the presence of Ti(OiPr)4. The reaction proceeds via a six-membered transition state, ensuring trans-selectivity.
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Rh |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 92% |
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Yield (%) | ee (%) | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| L-Glutamic Acid Route | 45–50 | 99.6 | High | Moderate |
| Waste Recycling | 99 | 99.5 | Low | Low |
| Asymmetric Hydrogenation | 92 | 98 | Very High | High |
Industrial-Scale Optimization Challenges
Catalyst Cost in Hydrogenation
The Rh-BINAP catalyst used in asymmetric hydrogenation costs ~$3,000/g, rendering the method economically unfeasible for large-scale production despite high yields.
Resolution Efficiency
Chiral resolution via diastereomeric salts contributes to 30–40% of total costs in the L-glutamic acid route due to repeated crystallizations.
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
This compound undergoes condensation with aldehydes or ketones to form imine derivatives. The reaction proceeds via nucleophilic attack of the benzyloxyamino group on the carbonyl carbon, followed by dehydration.
Example Reaction:
texttrans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid + RCHO → Imine derivative + H2O
Conditions:
-
Reagents: Aldehyde/ketone, strong base (e.g., NaOH)
-
Solvent: Polar aprotic solvents (e.g., DMF)
-
Temperature: 25–60°C
Applications:
a) Amine Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
textThis compound + (Boc)2O → Boc-protected derivative
Conditions:
b) Carboxylic Acid Esterification
The carboxylic acid group is esterified using benzyl bromide or ethyl chloroformate:
textThis compound + BnBr → Benzyl ester derivative
Conditions:
a) Nitrile to Carboxylic Acid
In Avibactam synthesis, the nitrile analog is hydrolyzed to the carboxylic acid:
text(2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carbonitrile + HCl → this compound
Conditions:
b) Ester Hydrolysis
Benzyl esters are cleaved under acidic or hydrogenolytic conditions:
textBenzyl ester derivative + H2 (Pd/C) → this compound
Conditions:
Radical-Mediated Alkylation
Under photochemical conditions with TiO2, the compound participates in decarboxylative radical reactions:
textThis compound + Electron-deficient alkene → Alkylated piperidine derivative
Mechanism:
-
TiO2-mediated decarboxylation generates a stable alkyl radical.
-
Radical addition to alkenes (e.g., maleimides) forms C–C bonds .
Conditions:
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts:
textThis compound + Na-2-ethylhexanoate → Sodium salt
Applications:
Mechanistic Insights
-
β-Lactamase Inhibition : The compound binds to Ser64 and Lys67 residues in β-lactamase enzymes via hydrogen bonding, preventing antibiotic hydrolysis.
-
Radical Stability : The benzylic position stabilizes radicals, enabling regioselective C–C bond formation .
This compound’s versatility in condensation, protection, and radical chemistry makes it invaluable for synthesizing β-lactamase inhibitors and exploring novel bioactive molecules.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid has been investigated for its potential as an antibacterial agent, particularly as an inhibitor of β-lactamases. These enzymes confer resistance to β-lactam antibiotics, making the compound a candidate for combination therapies that could enhance the efficacy of existing antibiotics . Research indicates that derivatives of piperidine compounds can effectively inhibit these enzymes, thus restoring the activity of β-lactam antibiotics against resistant strains .
1.2 Cancer Therapy
Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. The compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism involves interaction with specific cellular pathways that regulate cell growth and death, making it a focus for further research in cancer treatment.
1.3 Neurodegenerative Diseases
The compound's role in treating neurodegenerative diseases such as Alzheimer’s has also been explored. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer’s therapy. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain . Furthermore, structural modifications of piperidine derivatives have led to improved brain exposure and efficacy against neurodegeneration .
Case Studies
3.1 Case Study: Antibacterial Efficacy
A study published in a peer-reviewed journal examined the antibacterial effects of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability when used in conjunction with β-lactam antibiotics, showcasing its potential as an adjuvant therapy .
3.2 Case Study: Anticancer Properties
In another study focusing on its anticancer properties, researchers synthesized several analogs of this compound and tested their cytotoxicity against human cancer cell lines. The findings demonstrated that certain modifications increased the compound's potency, leading to a notable induction of apoptosis compared to standard chemotherapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of trans-5-((benzyloxy)amino)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₃H₁₆N₂O₃ (free acid form)
- Stereochemistry: The trans configuration between the 5-amino and 2-carboxylic acid groups ensures distinct spatial interactions in biological systems.
- Salts/Esters : Commonly isolated as salts (e.g., sodium salt, CAS 2122800-38-6 ) or esters (e.g., benzyl ester oxalate, CAS 1171080-44-7 ).
Comparison with Structurally Similar Compounds
Piperidine-2-carboxylic Acid (Pipecolinic Acid)
Piperidine-2-carboxylic acid (pipecolinic acid) is the simplest analog, lacking the benzyloxyamino substituent.
- Structural Differences: Absence of the 5-(benzyloxy)amino group reduces steric bulk and alters hydrogen-bonding capacity.
- Applications : Found naturally in plants (e.g., Trifolium repens) and serves as a building block for alkaloid synthesis .
- Physicochemical Properties: Lower molecular weight (C₆H₁₁NO₂, 129.16 g/mol) and higher aqueous solubility compared to the benzyloxy-substituted derivative.
Benzyl Ester Derivatives
Example: Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-44-7)
Sodium Salt Form
Example: trans-5-(Benzyloxyamino)piperidine-2-carboxylic acid sodium salt (CAS 2122800-38-6)
Trifluoromethyl-Substituted Analogs
Example : 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid (CAS 1822512-45-7)
- Structural Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and alters electronic density on the piperidine ring.
- Applications : Used in medicinal chemistry to optimize pharmacokinetic profiles of drug candidates.
1-Benzyl-2-piperidinecarboxylic Acid (CAS 21319-53-9)
- Differences : Substitution at the 1-position (benzyl group) instead of the 5-position modifies ring conformation and receptor-binding affinity.
- Utility: Intermediate in peptidomimetic synthesis, lacking the aminooxy functionality critical for β-lactamase inhibition.
Comparative Data Table
Key Research Findings
- Stereochemical Influence : The trans configuration in the target compound is critical for its role in avibactam synthesis, as cis analogs show reduced β-lactamase inhibition .
- Salt vs. Free Acid : The sodium salt form is preferred in industrial applications due to improved handling and solubility, while the free acid is used in analytical standardization .
- Biological Activity: The benzyloxyamino group enhances hydrogen-bonding interactions with bacterial enzymes, a feature absent in simpler analogs like pipecolinic acid .
Biological Activity
trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound is characterized by a piperidine ring substituted with a benzyloxy group and a carboxylic acid moiety. Its molecular formula is C15H22N2O3, with a molecular weight of 278.35 g/mol. The structural configuration plays a critical role in its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine core can enhance efficacy against various pathogens.
ERK5 Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. ERK5 is involved in cellular processes such as proliferation and survival, making it a target for cancer therapy. Compounds with similar structures have been optimized to achieve nanomolar inhibition of ERK5, highlighting the importance of structural features in enhancing potency .
Case Studies
- Optimization for Cancer Treatment : A study focused on optimizing related piperidine compounds for ERK5 inhibition revealed that small modifications could significantly enhance potency while maintaining favorable pharmacokinetic properties. For example, the introduction of lipophilic substituents improved inhibition without adversely affecting bioavailability .
- Antimycobacterial Studies : In another study, various substituted piperidine derivatives were synthesized and tested against mycobacterial strains. The results indicated that certain modifications led to improved activity against resistant strains, demonstrating the therapeutic potential of these compounds in treating infections caused by Mycobacterium tuberculosis .
Data Tables
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 6.25 | Antimycobacterial |
| Related ERK5 Inhibitor | 77 | Cancer Therapeutic |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 15.62 | Antifungal |
Q & A
Basic: What are the standard synthetic routes for trans-5-((Benzyloxy)amino)piperidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidine core via reductive amination or cyclization. For example, ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate intermediates are synthesized under inert conditions (e.g., N₂) using benzyloxyamine derivatives .
- Step 2: Hydrolysis of the ester group to yield the carboxylic acid. This is achieved using aqueous NaOH or LiOH in THF/MeOH .
- Step 3: Stereochemical control. The trans configuration is ensured by chiral resolution (e.g., enzymatic methods) or asymmetric catalysis. For instance, oxalate salts of (2S,5R)-configured derivatives are crystallized to isolate the desired stereoisomer .
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| HATU, DIPEA | Dry DMF | RT | 50–57% | |
| LiOH | THF/MeOH | 0–25°C | 85–90% |
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (J values) distinguish cis vs. trans configurations in piperidine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 277.1312 for C₁₄H₁₈N₂O₃) .
- HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>98%) .
- X-ray Crystallography: Resolves absolute stereochemistry for salts (e.g., oxalate derivatives) .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability: The free carboxylic acid form is hygroscopic. Stability tests (TGA/DSC) show decomposition above 150°C .
- Storage: Store as a sodium salt (hygroscopicity reduced) at –20°C under argon. Desiccants (e.g., silica gel) are recommended for long-term storage .
- Handling: Use gloveboxes for air-sensitive steps (e.g., benzyloxyamine coupling) to prevent oxidation .
Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA column (hexane:IPA = 70:30) to separate enantiomers .
- Diastereomeric Salt Formation: Co-crystallize with chiral acids (e.g., L-tartaric acid) to isolate the desired isomer .
- Asymmetric Catalysis: Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enforce trans selectivity .
Advanced: What strategies optimize reaction yields during benzyloxyamine coupling?
Methodological Answer:
- Coupling Reagents: Replace EDCl/HOBt with HATU for higher efficiency in amide bond formation (yield increases from 40% to 57%) .
- Solvent Screening: Anhydrous DMF outperforms DCM in minimizing side reactions (e.g., imine hydrolysis) .
- Temperature Control: Reactions at 0°C reduce racemization during piperidine ring functionalization .
Advanced: How are analytical methods validated for quantifying degradation products?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
- HPLC Method: Use a gradient elution (MeCN:H₂O, 10–90% over 20 min) to resolve degradation peaks. Validate specificity, LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced: How is hygroscopicity addressed in formulation studies?
Methodological Answer:
- Salt Formation: Convert the free acid to a sodium salt (improves stability by 70% under 40°C/75% RH) .
- Lyophilization: Freeze-dry aqueous solutions with cryoprotectants (e.g., trehalose) to prevent hydrate formation .
Advanced: What structural modifications enhance bioactivity in SAR studies?
Methodological Answer:
- Benzyloxy Group Replacement: Substitute with pyridine-3-carboxylic acid to improve solubility and target binding (IC₅₀ reduced from 120 nM to 45 nM) .
- Piperidine Ring Functionalization: Introduce methyl groups at C2 to restrict conformational flexibility and enhance potency .
Advanced: How are contradictory data on reaction pathways reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
